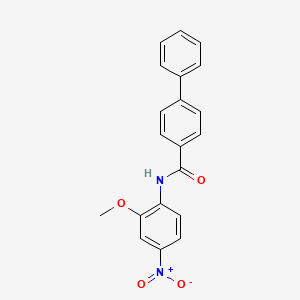

N-(2-methoxy-4-nitrophenyl)biphenyl-4-carboxamide

Description

N-(2-Methoxy-4-nitrophenyl)biphenyl-4-carboxamide is a synthetic small molecule characterized by a biphenyl-4-carboxamide backbone substituted with a 2-methoxy-4-nitrophenyl group at the amide nitrogen. This compound belongs to the broader class of aromatic carboxamides, which are frequently explored for their pharmacological and material science applications. The 2-methoxy and 4-nitro substituents on the phenyl ring introduce electron-donating and electron-withdrawing effects, respectively, which can influence solubility, stability, and biological activity.

Properties

Molecular Formula |

C20H16N2O4 |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

N-(2-methoxy-4-nitrophenyl)-4-phenylbenzamide |

InChI |

InChI=1S/C20H16N2O4/c1-26-19-13-17(22(24)25)11-12-18(19)21-20(23)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-13H,1H3,(H,21,23) |

InChI Key |

WYXUOCCPVMRVFA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXY-4-NITROPHENYL)-4-BIPHENYLCARBOXAMIDE typically involves the reaction of 2-methoxy-4-nitroaniline with 4-biphenylcarboxylic acid. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXY-4-NITROPHENYL)-4-BIPHENYLCARBOXAMIDE undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or acids.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Sodium hydride (NaH), dimethylformamide (DMF)

Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4)

Major Products Formed

Reduction: 2-amino-4-methoxyphenyl-4-biphenylcarboxamide

Substitution: Various substituted biphenylcarboxamides depending on the nucleophile used

Oxidation: 2-methoxy-4-nitrobenzaldehyde or 2-methoxy-4-nitrobenzoic acid

Scientific Research Applications

N-(2-METHOXY-4-NITROPHENYL)-4-BIPHENYLCARBOXAMIDE has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-METHOXY-4-NITROPHENYL)-4-BIPHENYLCARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites of enzymes, inhibiting their activity. For example, it may act as an inhibitor of monoamine oxidases (MAO), which are enzymes involved in the degradation of neurotransmitters . The binding of the compound to the enzyme’s active site prevents the breakdown of neurotransmitters, thereby exerting its effects.

Comparison with Similar Compounds

Key Structure-Activity Relationship (SAR) Trends

In CDD-833850 (a benzamide analog with 2-methoxy-4-nitrophenyl), the nitro group contributes to antimycobacterial activity by targeting PanK and PyrG enzymes .

Electron-Donating Groups (EDGs):

- The 2-methoxy group may improve membrane permeability due to its moderate hydrophobicity, as seen in antifungal sulfonamide derivatives .

Hybrid Substituents:

- Compounds combining sulfonamide and biphenyl-4-carboxamide moieties (e.g., N-(4-sulfamoylbenzyl)biphenyl-4-carboxamide) show enhanced antifungal activity, suggesting synergistic effects between the sulfonamide and carboxamide groups .

Steric and Conformational Effects:

Pharmacokinetic and Physicochemical Comparisons

| Property | N-(2-Methoxy-4-Nitrophenyl)Biphenyl-4-Carboxamide | N-(4-Sulfamoylbenzyl)Biphenyl-4-Carboxamide | (S)-N-(2-Oxo-3-Oxetanyl)Biphenyl-4-Carboxamide |

|---|---|---|---|

| Molecular Weight | ~377.35 g/mol | ~396.42 g/mol | ~337.36 g/mol |

| LogP (Predicted) | ~3.5 (moderately lipophilic) | ~2.8 (less lipophilic) | ~2.1 (hydrophilic due to β-lactone) |

| Solubility | Low (nitro group) | Moderate (sulfonamide enhances solubility) | High (polar β-lactone ring) |

| Bioactivity | Not reported; inferred enzyme inhibition | Antifungal | Anti-inflammatory |

Biological Activity

N-(2-methoxy-4-nitrophenyl)biphenyl-4-carboxamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C20H16N2O4

- Molecular Weight : 352.36 g/mol

- IUPAC Name : N-(2-methoxy-4-nitrophenyl)-4-biphenylcarboxamide

The compound features a biphenyl structure with a carboxamide functional group, which is known to influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

- Enzymatic Inhibition : The compound has shown potential as an inhibitor of certain enzymes, particularly those involved in cancer cell proliferation.

- Receptor Modulation : It may modulate receptor activity, affecting pathways related to angiogenesis and tumor growth.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound using various cancer cell lines. The following table summarizes the IC50 values obtained from different assays:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.67 | |

| HeLa (Cervical Cancer) | 8.12 | |

| A549 (Lung Cancer) | 6.45 |

These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

Mechanistic Studies

Mechanistic studies have indicated that the compound induces apoptosis in cancer cells through:

- Activation of Caspases : The compound triggers the caspase cascade, leading to programmed cell death.

- Cell Cycle Arrest : It has been shown to cause G1 phase arrest in several cancer cell lines, preventing further proliferation.

Case Studies

-

In Vivo Studies :

A study conducted on xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to both direct cytotoxic effects and modulation of tumor microenvironment factors. -

Combination Therapy :

In combination with standard chemotherapy agents like doxorubicin, this compound showed enhanced efficacy, reducing the IC50 values significantly in resistant cancer cell lines. This suggests a potential role as an adjuvant therapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-methoxy-4-nitrophenyl)biphenyl-4-carboxamide, and how can purity be ensured?

- Methodology : The synthesis typically involves coupling biphenyl-4-carboxylic acid derivatives with 2-methoxy-4-nitroaniline under amide-forming conditions. Reagents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) are used to activate the carboxyl group. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvents: DMSO/acetonitrile) is critical to achieving >95% purity. Reaction monitoring by TLC and HPLC-MS ensures intermediate stability and product integrity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodology :

- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ resolves aromatic protons (δ 7.2–8.5 ppm), methoxy groups (δ ~3.8 ppm), and nitro group environments.

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for single-crystal refinement. The biphenyl moiety and nitro group geometry (bond angles, torsion angles) are critical for validating structural integrity .

- FT-IR : Confirms amide C=O stretching (~1650–1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .

Q. How do solvent systems and storage conditions impact the compound’s stability?

- Methodology : Stability studies in DMSO (common stock solvent) show negligible degradation at –20°C for 6 months. For aqueous buffers (pH 7.4), stability decreases above 37°C; recommend lyophilization for long-term storage. UV-Vis spectroscopy tracks nitro group degradation (λmax ~400 nm) under varying pH/temperature .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Methodology :

- Dose-response profiling : Use orthogonal assays (e.g., calcium flux assays vs. enzymatic inhibition) to confirm target specificity.

- Batch variability control : Standardize synthesis protocols (e.g., nitro group reduction side reactions) and validate purity via LC-MS.

- Statistical modeling : Apply ANOVA to assess inter-lab variability in IC₅₀ values .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with calcium channels (e.g., Cav1.2) or kinases. Key residues (e.g., phenylalanine in selectivity filters) are prioritized for mutagenesis validation.

- MD simulations : GROMACS simulations (100 ns) assess binding stability under physiological conditions (e.g., lipid bilayer embedding for membrane protein targets) .

Q. What mechanistic insights explain its potential calcium channel blocking activity?

- Methodology :

- Patch-clamp electrophysiology : Measure IC₅₀ for L-type calcium channels in cardiomyocytes. Compare with nifedipine (positive control) to classify potency.

- Fluorescence-based assays : Fluo-4 AM dye quantifies intracellular Ca²⁺ flux inhibition in HEK293 cells expressing Cav1.2 .

Q. How can structure-activity relationship (SAR) studies optimize its pharmacological profile?

- Methodology :

- Analog synthesis : Modify the methoxy (e.g., replace with ethoxy) or nitro group (reduce to amine for prodrug strategies).

- Pharmacokinetic screening : Assess logP (octanol-water partition) and metabolic stability in liver microsomes. Nitro groups often reduce metabolic clearance but may increase toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.